molecular formula C14H21NO3S B5631820 (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol

(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol

Cat. No. B5631820
M. Wt: 283.39 g/mol
InChI Key: RXHSDQRUONMNHM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol, also known as L-THP, is a naturally occurring compound that has been found to possess various biological activities. It is a chiral molecule that belongs to the class of pyrrolidinols and furoyl derivatives. L-THP has been synthesized using various methods and has been extensively studied for its therapeutic potential.

Mechanism of Action

The mechanism of action of (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol is not fully understood. However, it has been suggested that (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has also been found to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. In addition, (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has been shown to protect against neuronal damage by reducing the levels of glutamate and increasing the levels of GABA.

Advantages and Limitations for Lab Experiments

(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has several advantages for lab experiments. It is a naturally occurring compound that is relatively easy to synthesize. (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has also been extensively studied for its biological activities, making it a useful tool for researchers. However, (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has some limitations for lab experiments. It is a chiral molecule, which can complicate its synthesis and analysis. In addition, the mechanism of action of (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol, including its absorption, distribution, metabolism, and excretion. In addition, (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol could be studied for its potential as a therapeutic agent for various diseases, such as inflammation, neurodegeneration, and cancer. Finally, (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol could be used as a lead compound for the development of novel drugs with improved efficacy and safety.

Synthesis Methods

(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol can be synthesized using various methods. One of the most common methods is the reduction of furoic acid to 5-(methylthio)methylfuran-2-carboxylic acid, followed by the coupling of the resulting acid with (R)-3,4,4-trimethylpyrrolidine-3-carboxylic acid. The final step involves the reduction of the resulting ester to (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol. Other methods include the use of chiral auxiliaries and enzymatic resolution.

Scientific Research Applications

(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has been extensively studied for its therapeutic potential. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against neuronal damage. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-13(2)8-15(9-14(13,3)17)12(16)11-6-5-10(18-11)7-19-4/h5-6,17H,7-9H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHSDQRUONMNHM-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)C2=CC=C(O2)CSC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)C(=O)C2=CC=C(O2)CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone

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